molecular formula C4H8O4S B128844 (Ethylsulfonyl)acetic acid CAS No. 141811-44-1

(Ethylsulfonyl)acetic acid

Cat. No. B128844
M. Wt: 152.17 g/mol
InChI Key: XTKCDFOXCDJUGE-UHFFFAOYSA-N
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Description

(Ethylsulfonyl)acetic acid is a chemical compound that is part of a broader class of organic compounds known as sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The ethylsulfonyl group specifically refers to a sulfonyl group bonded to an ethyl group, which is further connected to an acetic acid moiety.

Synthesis Analysis

The synthesis of compounds related to (ethylsulfonyl)acetic acid involves various chemical reactions. For instance, the synthesis of β-acetamido ketones, which are structurally related to (ethylsulfonyl)acetic acid, can be catalyzed by a novel Bronsted acidic ionic liquid, showcasing the potential for green chemistry approaches in synthesizing such compounds . Additionally, the preparation of α,β-ethylenic sulfones, which share a similar sulfone moiety with (ethylsulfonyl)acetic acid, can be achieved through the condensation of p-chlorophenylsulfonylacetic acid with aryl aldehydes . This indicates that (ethylsulfonyl)acetic acid and its derivatives can be synthesized through various organic transformations, potentially under mild and environmentally friendly conditions.

Molecular Structure Analysis

The molecular structure of sulfone-related compounds can be analyzed through spectroscopic methods such as UV and IR spectroscopy. For example, α,β-ethylenic sulfones exhibit characteristic bands in their IR spectra, which could also be relevant for the analysis of (ethylsulfonyl)acetic acid . The chemical shifts of ethylenic protons in related β-arylsulfonyl-acrylic acids have been determined, providing insights into the electronic environment of the ethylenic and sulfonyl groups .

Chemical Reactions Analysis

(Ethylsulfonyl)acetic acid and its derivatives can participate in various chemical reactions. The Lossen rearrangement, mediated by a related compound, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrates the reactivity of sulfonyl-containing compounds in synthesizing hydroxamic acids and ureas from carboxylic acids . Furthermore, the deprotonation of disulfonyl carbon acids, which are structurally related to (ethylsulfonyl)acetic acid, has been studied, indicating the potential for these compounds to engage in proton transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (ethylsulfonyl)acetic acid can be inferred from studies on similar sulfone compounds. For instance, the acidity function of methanesulfonic acid solutions in ethyl acetate provides insights into the ionizing activity of sulfonic acids in different solvents . Additionally, the use of π-deficient 2-(arylsulfonyl)ethyl esters as protecting groups for carboxylic acids suggests that (ethylsulfonyl)acetic acid may have unique reactivity and stability profiles under various conditions .

Scientific Research Applications

  • Catalysis in Hydrocarbon Chemistry

    • (Ethylsulfonyl)acetic acid derivatives are used in catalysis, particularly in hydrocarbon chemistry. For instance, sulfonated graphene, which can be derived from ethyl acetate, demonstrates high catalytic activity and can be reused as a water-tolerant solid acid catalyst (Ji et al., 2011).
  • Green Chemistry in Esterification Processes

    • Ethyl acetate, produced from acetic acid and ethanol, can use green catalysts for its synthesis. A study highlighted the use of ionic liquids as a more environmentally friendly alternative to hazardous catalysts, showing high conversion and purity rates (He et al., 2018).
  • Photovoltaic Technology

    • In photovoltaic (PV) technologies, acetic acid, a related compound, plays a role in the degradation of PV encapsulants like ethylene vinyl acetate. Studies on the permeation of acetic acid through photovoltaic backsheet films have helped understand its impact on PV module failure mechanisms (Oreski et al., 2017).
  • Environmental Studies and Contaminant Analysis

    • Research on perfluorochemicals in environmental samples includes derivatives of (ethylsulfonyl)acetic acid. These studies are crucial for understanding the environmental fate of these compounds and their potential transformation products (Nguyen et al., 2011).
  • Chemical Synthesis and Reactions

    • Various derivatives of (ethylsulfonyl)acetic acid are used in chemical synthesis. For instance, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is synthesized for use in allylation reactions (Schleusner et al., 2004).
  • Ionic Liquids and Esterification Reactions

    • Acetate-based ionic liquids, such as EMIMOAc, show potential in various applications including esterification reactions involving carboxylic or sulfonic acids. This illustrates the versatility of ethyl acetate and related compounds in chemical processes (Tran et al., 2017).
  • Pharmaceutical Industry

    • In pharmaceuticals, the presence of impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, often used in drug formulations, necessitates precise analytical methods for their determination (Zhou et al., 2017).
  • Soil Biotransformation Studies

    • Studies on the biotransformation of perfluoroalkyl sulfonamide derivatives in soil help in understanding the environmental impact of these compounds and their degradation pathways (Avendaño & Liu, 2015).
  • Nanotechnology Applications

    • Sulfonate functionalization of multi-walled carbon nanotubes, derived from sulfuric acid and acetic anhydride, demonstrates applications in nanotechnology, particularly in enhancing the electrocatalytic activity of catalysts (Sun et al., 2009).
  • Analytical Methods in Environmental Studies

    • The determination of perfluorochemicals in sediments and sludge includes analysis of compounds like N-ethylperfluorooctanesulfonamido acetic acid, showcasing the importance of analytical methods in environmental contaminant analysis (Higgins et al., 2005).

Safety And Hazards

The safety data sheet for acetic acid, a related compound, mentions that it is a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers

The relevant papers retrieved discuss the effects of NO2 and acetic acid on the stability of historic paper , the limited impact of acetic acid in archives and libraries , and a more sustainable synthesis approach for cellulose acetate using the Acetic Acid Process .

properties

IUPAC Name

2-ethylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-2-9(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKCDFOXCDJUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613265
Record name (Ethanesulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethylsulfonyl)acetic acid

CAS RN

141811-44-1
Record name (Ethanesulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethanesulfonyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Padmavathi, BC Venkatesh… - Journal of …, 2012 - Wiley Online Library
A new class of arylsulfonylethylsulfonylmethyl oxazolines and thiazolines were prepared using multistep, one‐pot methodologies exploiting lanthanide alkoxides and under microwave …
Number of citations: 1 onlinelibrary.wiley.com
Q Hu, CJF Rijcken, E van Gaal, P Brundel… - Journal of controlled …, 2016 - Elsevier
To optimally exploit the potential of (tumor-) targeted nanomedicines, platform technologies are needed in which physicochemical and pharmaceutical properties can be tailored …
Number of citations: 38 www.sciencedirect.com
Q Hu, J Prakash, CJF Rijcken, WE Hennink… - International Journal of …, 2016 - Elsevier
Covalent entrapment of drug molecules within core-crosslinked polymeric micelles (CCPM) represents an attractive approach to improve their therapeutic index. As an alternative to the …
Number of citations: 7 www.sciencedirect.com
Q Hu, CJ Rijcken, EV Van Gaal… - CORE-CROSS …, 2015 - research.utwente.nl
Nanomedicines hold great potential to substantially improve the therapeutic index of drugs. To attain desired drug disposition in the body and sufficient drug levels at the target site, the …
Number of citations: 1 research.utwente.nl
BJ Crielaard, CJF Rijcken, LD Quan… - … nanomedicines for The … - dspace.library.uu.nl
In the current study, a novel drug carrier system for the targeted delivery of corticosteroids in rheumatoid arthritis (RA) is presented. Core-crosslinked polymeric micelles based on …
Number of citations: 2 dspace.library.uu.nl

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